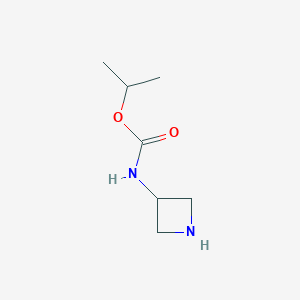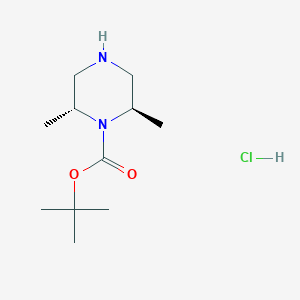
(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl group and the hydrochloride salt form enhance its stability and solubility, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dihaloalkanes under controlled conditions.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 2 and 6 positions of the piperazine ring. This can be done through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperazine derivatives
科学的研究の応用
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances its lipophilicity, allowing it to cross cell membranes and exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
TERT-BUTYL (2R,6R)-REL-4-HYDROXY-2,6-DIMETHYLPIPERIDINE-1-CARBOXYLATE: Similar in structure but with a hydroxyl group at the 4-position.
(2R,6R)-REL-TERT-BUTYL 4-(HYDROXYMETHYL)-2,6-DIMETHYL-D6-PIPERIDINE-1-CARBOXYLATE: A deuterated analog used in isotope labeling studies.
Uniqueness
TERT-BUTYL (2R,6R)-2,6-DIMETHYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high purity and consistent performance.
特性
分子式 |
C11H23ClN2O2 |
|---|---|
分子量 |
250.76 g/mol |
IUPAC名 |
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 |
InChIキー |
PVAVZZDGIKAUEL-VTLYIQCISA-N |
異性体SMILES |
C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C.Cl |
正規SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
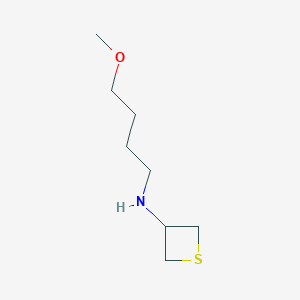
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
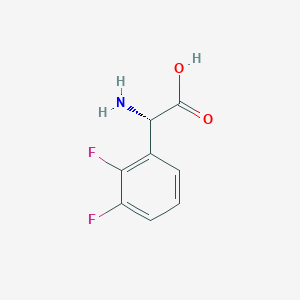
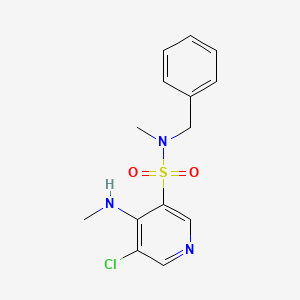
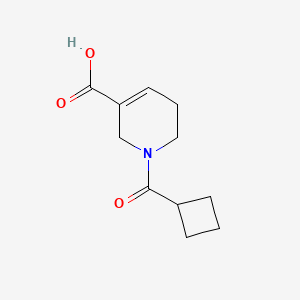
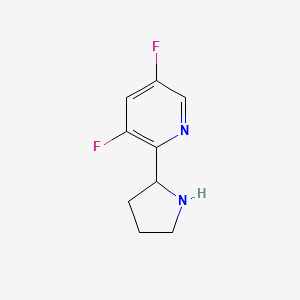
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

